molecular formula C17H22ClNO B12430913 (Rac)-Atomoxetine D7 (hydrochloride)

(Rac)-Atomoxetine D7 (hydrochloride)

Cat. No.: B12430913
M. Wt: 298.9 g/mol
InChI Key: LUCXVPAZUDVVBT-WHAGPONWSA-N
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Description

(Rac)-Atomoxetine D7 (hydrochloride) is a deuterium-labeled version of Atomoxetine hydrochloride. Atomoxetine is a selective norepinephrine reuptake inhibitor commonly used in the treatment of attention deficit hyperactivity disorder (ADHD). The deuterium labeling in (Rac)-Atomoxetine D7 (hydrochloride) allows for more precise pharmacokinetic and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Atomoxetine D7 (hydrochloride) involves the incorporation of deuterium atoms into the Atomoxetine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of (Rac)-Atomoxetine D7 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. Quality control measures are implemented to verify the deuterium content and overall quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Atomoxetine D7 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(Rac)-Atomoxetine D7 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of Atomoxetine.

    Biology: Helps in understanding the biological pathways and interactions of Atomoxetine.

    Medicine: Used in clinical research to study the efficacy and safety of Atomoxetine in treating ADHD.

    Industry: Employed in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

(Rac)-Atomoxetine D7 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus in individuals with ADHD. The molecular targets include norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation.

Comparison with Similar Compounds

Similar Compounds

    Atomoxetine hydrochloride: The parent compound without deuterium labeling.

    (Rac)-Verapamil-d7 hydrochloride: Another deuterium-labeled compound used in pharmacokinetic studies.

    rac Metanephrine-d3 Hydrochloride Salt: A deuterium-labeled metabolite of Epinephrine used in various research applications.

Uniqueness

(Rac)-Atomoxetine D7 (hydrochloride) is unique due to its specific application in studying the pharmacokinetics and metabolism of Atomoxetine. The deuterium labeling provides a distinct advantage in tracing and quantifying the compound in biological systems, making it invaluable in both clinical and research settings.

Properties

Molecular Formula

C17H22ClNO

Molecular Weight

298.9 g/mol

IUPAC Name

N-methyl-3-phenyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]propan-1-amine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i1D3,6D,7D,8D,11D;

InChI Key

LUCXVPAZUDVVBT-WHAGPONWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OC(CCNC)C2=CC=CC=C2)[2H])[2H].Cl

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl

Origin of Product

United States

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